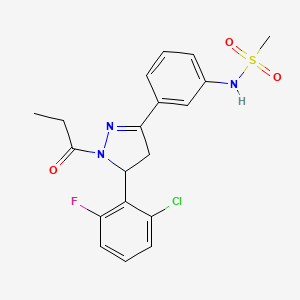

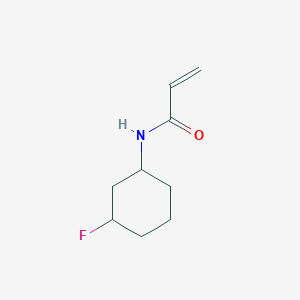

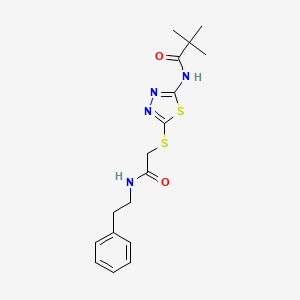

![molecular formula C12H19NO3 B2973452 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol CAS No. 940201-40-1](/img/structure/B2973452.png)

2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol, also known as AVE-2268, is a benzylamine-containing molecule that belongs to the family of beta-amino alcohols1. It has a molecular formula of C12H19NO3 and a molecular weight of 225.2881.

Synthesis Analysis

The synthesis of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol is not explicitly mentioned in the search results. However, related compounds such as 2-(2-Aminoethoxy)ethanol are commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling2.Molecular Structure Analysis

The molecular structure of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol is not directly provided in the search results. However, the related compound 2-[(4-Methoxybenzyl)amino]ethanol has a molecular formula of C10H15NO2, an average mass of 181.232 Da, and a monoisotopic mass of 181.110275 Da3.Chemical Reactions Analysis

The specific chemical reactions involving 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not detailed in the search results. However, reactions at the benzylic position, which would include the benzyl group in this compound, can typically occur via an SN1 pathway, via the resonance-stabilized carbocation4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not provided in the search results. However, the related compound 2-[(4-Methoxybenzyl)amino]ethanol has a molecular formula of C10H15NO2, an average mass of 181.232 Da, and a monoisotopic mass of 181.110275 Da3.Aplicaciones Científicas De Investigación

Photocatalytic Oxidation Applications

The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, on titanium dioxide (TiO2) under visible light irradiation demonstrates high conversion and selectivity. This process, attributed to a characteristic surface complex formation on TiO2, highlights the potential application of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol and its derivatives in green chemistry and sustainable processes (Higashimoto et al., 2009).

Protective Group in Organic Synthesis

The compound and its related derivatives serve as protective groups in synthetic organic chemistry. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, has been used as a new protecting group for carboxylic acids. This approach underscores the relevance of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol in facilitating synthetic pathways that are compatible with various functional groups (Yoo et al., 1990).

Antibacterial Activity

The synthesis and characterization of Schiff bases related to 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol demonstrate antibacterial activities against different bacterial strains. This indicates its potential application in developing new antibacterial agents (Zhu Wen-jie, 2004).

Liquid Crystalline Properties

New mesogenic alcohols derived from reactions involving compounds similar to 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol show liquid crystalline properties. These materials, having azobenzene groups sensitive to ultraviolet light, find applications in the field of material science for the development of photoresponsive materials (한양규 & 김경민, 1999).

Enzyme-catalyzed Oxidation

Studies on enzyme-catalyzed oxidation processes reveal that compounds like 4-methoxybenzyl alcohol, a derivative of 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol, can be oxidized to corresponding alcohols and aldehydes. This insight is crucial for understanding enzymatic reactions and developing biocatalysts (Miller et al., 1995).

Safety And Hazards

The safety and hazards associated with 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not detailed in the search results.

Direcciones Futuras

The future directions for research or applications involving 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to specific scientific literature or resources.

Propiedades

IUPAC Name |

2-[2-[(4-methoxyphenyl)methylamino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-12-4-2-11(3-5-12)10-13-6-8-16-9-7-14/h2-5,13-14H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNAEARNGWISRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

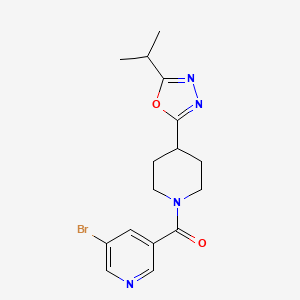

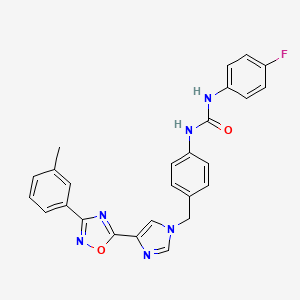

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)

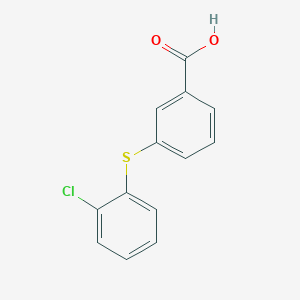

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2973374.png)

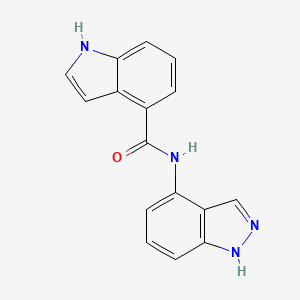

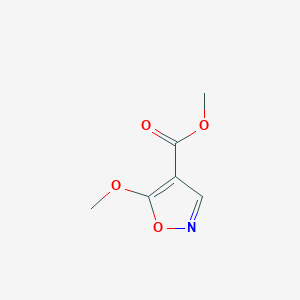

![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)

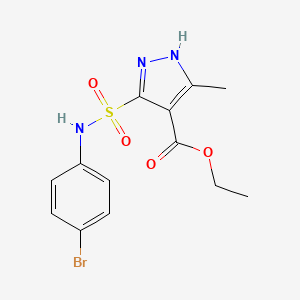

![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)